Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that falls within the category of organic chemical compounds. Its complex molecular structure includes aromatic rings, amide groups, and a thiadiazole ring, making it a compound of interest in various fields such as medicinal chemistry, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of 3,4-dimethoxybenzamide
Starting material: 3,4-dimethoxybenzoic acid.
Reagent: Thionyl chloride (SOCl₂).
Conditions: Reflux in the presence of thionyl chloride to form the corresponding acyl chloride, followed by reaction with ammonia (NH₃) to yield 3,4-dimethoxybenzamide.
Step 2: Formation of 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole
Starting material: 3,4-dimethoxybenzamide.
Reagents: Thionyl chloride (SOCl₂) and thiosemicarbazide.
Conditions: Cyclization reaction to form the thiadiazole ring structure.
Step 3: Synthesis of Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Starting materials: 5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazole and ethyl 4-aminobenzoate.
Reagent: Chloroacetyl chloride (ClCH₂COCl).
Conditions: Nucleophilic substitution reaction to link the thiadiazole and benzoate units via an amide bond.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis with optimized reaction conditions to ensure high yield and purity. Catalysts and automated control systems may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation at the methoxy groups to form corresponding quinones.
Reduction: : Possible reduction of amide and thiadiazole groups.
Substitution: : Electrophilic aromatic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate (KMnO₄).
Reduction: : Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: : Use of electrophiles like bromine (Br₂) under acidic conditions.
Major Products
Oxidation: : Formation of benzoquinones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Brominated aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate has multiple applications:
Chemistry: : Used as an intermediate in organic synthesis and for the study of complex reaction mechanisms.
Biology: : Investigated for its potential as a biological probe due to its amide and thiadiazole functionalities.
Medicine: : Explored for therapeutic potential, particularly in antimicrobial and anticancer research.
Industry: : Used in the development of novel materials with specific electronic and photonic properties.
Mechanism of Action
Molecular Targets and Pathways
Ethyl 4-(2-((5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate exerts its effects primarily through interaction with biological macromolecules:
Amide Bonds: : Potential to form hydrogen bonds with proteins and enzymes, influencing their function.
Thiadiazole Ring: : May interact with nucleic acids or proteins via π-π stacking and hydrogen bonding.
Comparison with Similar Compounds
Unique Features
3,4-dimethoxybenzamido: and thiadiazole groups make it stand out due to their specific electronic properties and potential bioactivities.
Similar Compounds
Ethyl 4-(2-(2-(5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Methyl 4-(2-(2-(5-(3,4-dimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
These compounds share structural similarities but differ in specific substituents, influencing their chemical and biological properties.
There you have it. From chemical synthesis to mechanisms of action and research applications, this compound carries a lot of scientific intrigue. Hope that staves off the boredom!
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3,4-dimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-4-32-20(29)13-5-8-15(9-6-13)23-18(27)12-33-22-26-25-21(34-22)24-19(28)14-7-10-16(30-2)17(11-14)31-3/h5-11H,4,12H2,1-3H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINSVQRNDDQGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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